molecular formula C10H8BrF3O B1379074 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene CAS No. 1243313-06-5

1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene

Cat. No. B1379074
M. Wt: 281.07 g/mol
InChI Key: MJUPFCSYYYLEBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a cyclopropoxy group. The molecular weight of this compound is 281.07 .


Physical And Chemical Properties Analysis

“1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene” is a colorless liquid. It is insoluble in water but soluble in most organic solvents. The molecular weight of this compound is 281.07 .

Scientific Research Applications

Aryne Route to Naphthalenes

Research has explored the generation of arynes from bromo-(trifluoromethoxy)benzenes, including compounds structurally similar to 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene. Arynes, such as 1,2-dehydro-(trifluoromethoxy)benzenes, are generated from corresponding bromo compounds and can be intercepted with furan to produce cycloadducts, leading to naphthalenes and naphthols. These compounds have potential applications in synthesizing complex organic structures and materials (Schlosser & Castagnetti, 2001).

Functionalized Benzenes via Diels-Alder Reactions

Functionalized 1,2-bis(trimethylsilyl)benzenes, derived from reactions involving bromo- and other functional groups, serve as key starting materials for benzyne precursors, Lewis acid catalysts, and luminophores. Efficient routes to these compounds open avenues for creating complex organic molecules with specific electronic and optical properties (Reus et al., 2012).

Indeno[1,2-c]chromenes Synthesis

The palladium-catalyzed reaction of 1-Bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols leads to indeno[1,2-c]chromenes. This method efficiently introduces molecular complexity and diversity from readily available materials, highlighting the potential for synthesizing novel organic compounds with unique properties (Pan et al., 2014).

Trifluoromethylated Cyclopropanes

A novel method for obtaining trifluoromethylated polyfunctionalized cyclopropanes involves reacting 2-bromo-3,3,3-trifluoropropene with active methylenes. This approach, potentially applicable to derivatives of 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene, offers high stereoselectivity and opens pathways for synthesizing compounds like (+/-)-trans-trifluoronorcoronamic acid, relevant in medicinal chemistry and materials science (Jiang et al., 2003).

properties

IUPAC Name

1-bromo-3-cyclopropyloxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUPFCSYYYLEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene

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